Theophylline, 7,7'-trimethylenebis(8-(bis(2-hydroxyethyl)amino)-
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Overview
Description
Theophylline, 7,7’-trimethylenebis(8-(bis(2-hydroxyethyl)amino)- is a complex organic compound with the molecular formula C25H38N10O8 and a molecular weight of 606.63 g/mol . This compound is a derivative of theophylline, a well-known xanthine derivative used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Preparation Methods
The synthesis of Theophylline, 7,7’-trimethylenebis(8-(bis(2-hydroxyethyl)amino)- involves multiple steps. One approach includes the chemical modification of dyphylline, a water-soluble analogue of theophylline . The preparation method typically involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under the action of a catalyst . This process is characterized by moderate reaction conditions, safe operation, and environmental friendliness, making it suitable for industrial production .
Chemical Reactions Analysis
Theophylline, 7,7’-trimethylenebis(8-(bis(2-hydroxyethyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetic anhydride, pyridine, and sodium borohydride . For instance, acetylation with acetic anhydride in pyridine yields di-O-acetyl derivatives, while reduction with sodium borohydride produces the corresponding alcohols . These reactions lead to the formation of various heterocyclic compounds linked to the theophylline core by a methylene group .
Scientific Research Applications
Theophylline, 7,7’-trimethylenebis(8-(bis(2-hydroxyethyl)amino)- has numerous applications in scientific research. It is used in the synthesis of new 7-alkylated theophyllines, which have shown potential therapeutic value . These derivatives are explored for their selective antiherpes activity and inhibitory effects on DNA and RNA viruses . Additionally, the compound’s derivatives are investigated for their effectiveness in treating bronchial asthma .
Mechanism of Action
Theophylline, 7,7’-trimethylenebis(8-(bis(2-hydroxyethyl)amino)- exerts its effects through multiple mechanisms. It acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These actions lead to bronchodilation, increased heart muscle contractility, and anti-inflammatory effects . The compound’s molecular targets include phosphodiesterase enzymes, adenosine receptors, and histone deacetylases .
Comparison with Similar Compounds
Theophylline, 7,7’-trimethylenebis(8-(bis(2-hydroxyethyl)amino)- is unique compared to other xanthine derivatives such as theobromine and caffeine . While all these compounds share similar pharmacological properties, including bronchodilation and central nervous system stimulation, Theophylline, 7,7’-trimethylenebis(8-(bis(2-hydroxyethyl)amino)- has distinct structural features that contribute to its specific therapeutic applications . Similar compounds include dyphylline and euphyllin, which are also used in the treatment of respiratory diseases .
Properties
CAS No. |
63978-60-9 |
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Molecular Formula |
C25H38N10O8 |
Molecular Weight |
606.6 g/mol |
IUPAC Name |
8-[bis(2-hydroxyethyl)amino]-7-[3-[8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-2,6-dioxopurin-7-yl]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H38N10O8/c1-28-18-16(20(40)30(3)24(28)42)34(22(26-18)32(8-12-36)9-13-37)6-5-7-35-17-19(29(2)25(43)31(4)21(17)41)27-23(35)33(10-14-38)11-15-39/h36-39H,5-15H2,1-4H3 |
InChI Key |
SHMIBSKUQNMEDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(CCO)CCO)CCCN3C4=C(N=C3N(CCO)CCO)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
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